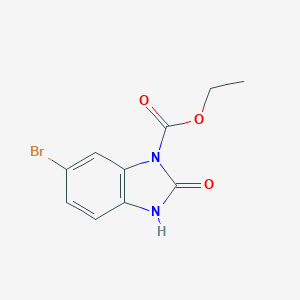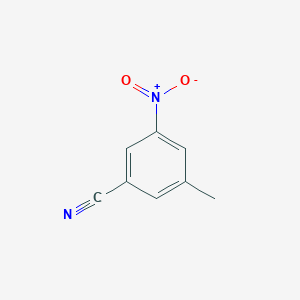
6-bromo-2-oxo-2,3-dihidro-1H-1,3-bencimidazol-1-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by the presence of a bromine atom at the 6th position, an ethyl ester group at the 1st position, and a keto group at the 2nd position of the benzimidazole ring.
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors in the body, contributing to their diverse therapeutic applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some imidazole derivatives can inhibit certain enzymes, thereby altering the biochemical pathways they are involved in .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, bacterial and fungal infections, and even cancer .
Pharmacokinetics
It’s known that imidazole derivatives are generally well-absorbed and distributed throughout the body due to their high solubility in polar solvents . Their metabolism and excretion would depend on the specific structure of the compound and the presence of any functional groups .
Result of Action
Given the diverse biological activities of imidazole derivatives, it can be inferred that the compound could have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-aminobenzoic acid.
Bromination: The 2-aminobenzoic acid is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 6-bromo-2-aminobenzoic acid.
Cyclization: The brominated product undergoes cyclization with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and cyclization steps can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom at the 6th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).
Reduction: Sodium borohydride, methanol or ethanol as solvents.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products
Substitution: Depending on the nucleophile, products can include 6-amino, 6-thio, or 6-alkoxy derivatives.
Reduction: Ethyl 6-bromo-2-hydroxy-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate.
Hydrolysis: 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylic acid.
Comparación Con Compuestos Similares
Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate can be compared with other benzimidazole derivatives such as:
Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate: The chlorine atom provides different electronic effects compared to bromine, affecting its chemical and biological properties.
2-Methyl-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate: The presence of a methyl group instead of a bromine atom alters its steric and electronic characteristics.
Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities compared to its analogs.
Propiedades
IUPAC Name |
ethyl 6-bromo-2-oxo-3H-benzimidazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-2-16-10(15)13-8-5-6(11)3-4-7(8)12-9(13)14/h3-5H,2H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCBNPFPOUSZGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=C(C=CC(=C2)Br)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)



![1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone](/img/structure/B169701.png)


![3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate](/img/structure/B169711.png)

![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)




